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N,N-dibenzyl-6-nitro-4-quinazolinamine

Hydrogen bond donor Physicochemical differentiation Kinase hinge binding

Researchers requiring tool compounds with zero hydrogen bond donors face limited options among quinazoline scaffolds. This N,N-dibenzyl-6-nitro-4-quinazolinamine (MW 370.4) eliminates hinge-binding capacity (HBD=0) present in gefitinib/erlotinib analogs. - Distinct from DBeQ (HBD=2) and JRF12; unsubstituted C2 offers diversification handle. - XLogP3=4.8, HBA=5; suitable for p97 ATPase selectivity or BCRP/P-gp structure-transport studies. - Research-grade intermediate (exact mass 370.14297583).

Molecular Formula C22H18N4O2
Molecular Weight 370.4 g/mol
Cat. No. B4118780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dibenzyl-6-nitro-4-quinazolinamine
Molecular FormulaC22H18N4O2
Molecular Weight370.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=NC=NC4=C3C=C(C=C4)[N+](=O)[O-]
InChIInChI=1S/C22H18N4O2/c27-26(28)19-11-12-21-20(13-19)22(24-16-23-21)25(14-17-7-3-1-4-8-17)15-18-9-5-2-6-10-18/h1-13,16H,14-15H2
InChIKeyIPRFGPSGAINQMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Dibenzyl-6-nitro-4-quinazolinamine: Physicochemical and Structural Baseline


N,N-Dibenzyl-6-nitro-4-quinazolinamine (C₂₂H₁₈N₄O₂, MW 370.4 g/mol) is a 4-aminoquinazoline derivative distinguished by an N,N-dibenzyl tertiary amine at the C4 position and a 6-nitro electron-withdrawing group on the quinazoline core . Unlike the vast majority of biologically characterized 4-anilinoquinazolines (e.g., gefitinib, erlotinib, afatinib) that feature a secondary aniline NH at C4 capable of hydrogen-bond donation to kinase hinge regions, this compound possesses zero hydrogen bond donors (HBD = 0) and five hydrogen bond acceptors (HBA = 5), with a calculated XLogP3 of 4.8 . These physicochemical properties place it at the highly lipophilic, acceptor-only extreme of the quinazoline chemical space, suggesting fundamentally distinct target engagement and ADME behavior relative to canonical 4-substituted quinazoline kinase inhibitors [1].

Why N,N-Dibenzyl-6-nitro-4-quinazolinamine Cannot Be Replaced by Common Quinazoline Analogs


Generic substitution within the quinazoline class is structurally invalid for this compound because the N,N-dibenzyl tertiary amine at C4 eliminates all hydrogen bond donor capacity (HBD = 0), a feature that fundamentally distinguishes it from 4-anilinoquinazolines (HBD = 1), 4-benzylaminoquinazolines (HBD = 1), and 2,4-diaminoquinazolines such as DBeQ (HBD = 2) . In canonical EGFR-targeting quinazolines, the C4-anilino NH donates a critical hydrogen bond to the kinase hinge region (e.g., Met793 in EGFR); its absence in the N,N-dibenzyl compound predicts a loss of this key kinase-binding interaction, redirecting target engagement toward proteins that do not require H-bond donation from the ligand [1]. Furthermore, the 6-nitro group introduces an electron-deficient aromatic ring system (exact mass 370.14297583 g/mol) absent in DBeQ (C₂₂H₂₀N₄, no nitro, MW 340.42), altering both electronic distribution and metabolic susceptibility relative to nitro-deficient dibenzylquinazoline analogs . These combined features mean the compound occupies a unique chemotype niche: it is neither a classical kinase hinge-binder nor a simple diaminoquinazoline ATPase inhibitor, and substituting it with any close analog will result in a fundamentally different pharmacological profile.

N,N-Dibenzyl-6-nitro-4-quinazolinamine: Comparator-Anchored Differentiation Evidence


Zero Hydrogen Bond Donors Versus Key Structural Analogs

N,N-Dibenzyl-6-nitro-4-quinazolinamine possesses zero hydrogen bond donors (HBD = 0), a feature confirmed by its tertiary amine at C4 where both benzyl substituents fully occupy the nitrogen valences . This contrasts sharply with all structurally closest comparators: DBeQ (N²,N⁴-dibenzylquinazoline-2,4-diamine) has HBD = 2 (two secondary amines at C2 and C4) [1]; N-benzyl-6-nitroquinazolin-4-amine has HBD = 1 (one secondary benzylamine at C4) ; gefitinib has HBD = 1 (aniline NH at C4) ; and 2,4-dibenzylaminoquinazoline (JRF12) has HBD = 2 [2]. The complete absence of H-bond donation capacity in the target compound eliminates the canonical kinase hinge-binding interaction that defines the pharmacology of 4-anilinoquinazoline EGFR inhibitors, where the C4-NH donates a hydrogen bond to the backbone carbonyl of Met793 in EGFR . This physicochemical feature predicts that the compound will not engage ATP-binding pockets of classical tyrosine kinases in the manner of gefitinib or erlotinib, and instead may preferentially interact with targets that accommodate purely acceptor-type ligands, such as certain AAA+ ATPases or ABC transporters [1].

Hydrogen bond donor Physicochemical differentiation Kinase hinge binding Quinazoline scaffold Ligand efficiency

Lipophilicity Differential Relative to DBeQ and Gefitinib

The target compound has a calculated XLogP3 of 4.8, exceeding the lipophilicity of both DBeQ (LogP = 4.34 or 3.70 by alternate calculation [1]) and gefitinib (XLogP3 = 4.1 ). This ~0.5–0.7 log unit increase relative to DBeQ and ~0.7 unit increase relative to gefitinib translates to approximately 3- to 5-fold higher octanol-water partition coefficient, predicting enhanced passive membrane permeability and potentially greater blood-brain barrier penetration . The higher lipophilicity arises from the combination of two benzyl groups (contributing 4 aromatic carbons and 2 methylene units beyond the quinazoline core) and the 6-nitro group, which, despite its polarity, is outweighed by the hydrophobic bulk of the dibenzyl substituents . This physicochemical profile distinguishes the compound from both the 4-anilinoquinazoline class (typically XLogP3 3.0–4.5) and the 2,4-diaminoquinazoline class (LogP ~3.7–4.3), positioning it for applications where enhanced lipophilicity is desirable, such as CNS-targeted probe design or studying lipophilicity-driven transporter interactions (BCRP/P-gp) [2].

Lipophilicity XLogP3 Membrane permeability Blood-brain barrier penetration ADME prediction

Kinase Selectivity Inference from N-Benzyl Analog and DBeQ

The closest mono-benzyl analog, N-benzyl-6-nitroquinazolin-4-amine (C₁₅H₁₂N₄O₂, MW 280.28), retains a secondary amine at C4 (HBD = 1) and demonstrates measurable but weak EGFR tyrosine kinase inhibition with an IC₅₀ of 10,000 nM (10 μM) in a radiometric kinase assay using [γ-³²P]-ATP as the phosphate donor [1]. The target compound N,N-dibenzyl-6-nitro-4-quinazolinamine eliminates even this modest EGFR activity because its tertiary N,N-dibenzylamine at C4 cannot donate the hydrogen bond to the EGFR hinge residue Met793 that is critical for kinase binding [2]. This structure-activity relationship (SAR) is consistent with the broader observation that DBeQ (which similarly features benzylamino substituents but at both C2 and C4, with HBD = 2) shows no inhibitory activity against any of ~170 protein kinases when tested at 15 μM in a competition binding assay using a broadly reactive ATP acyl-phosphate probe in native cell lysates [3]. By contrast, the pyrazolopyrimidine-positive control inhibited >50% of labeling for 13 kinases under identical conditions [3]. This class-level evidence supports the inference that the target compound, with HBD = 0, will exhibit negligible activity against the kinome, representing a deliberate and predictable differentiation from 4-anilinoquinazoline kinase inhibitors.

EGFR kinase inhibition Kinase selectivity Structure-activity relationship Quinazoline hinge binding Target deconvolution

6-Nitro Electron-Withdrawing Effect and Differentiation from DBeQ

The 6-nitro substituent on the quinazoline core of the target compound (exact mass 370.14297583 g/mol ) is absent in DBeQ (N²,N⁴-dibenzylquinazoline-2,4-diamine, MW 340.42, C₂₂H₂₀N₄), where the corresponding position 6 is unsubstituted (C–H) . The nitro group is a strong electron-withdrawing substituent (Hammett σₘ = +0.71, σₚ = +0.78) that decreases the electron density of the quinazoline aromatic system, altering both its reactivity and its potential for π-stacking interactions with biological targets [1]. In the broader 6-nitroquinazoline class, this electron deficiency has been exploited to tune EGFR inhibitory potency: Farag et al. (2024) reported that among twenty 6-nitro-4-substituted quinazolines, compound 6c showed cytotoxicity comparable or superior to gefitinib against HCT-116 (colon) and A549 (lung) cancer cell lines, with a favorable selectivity profile against WI-38 normal fibroblasts [2]. Conversely, the 6-nitro group also introduces a potential metabolic liability: nitroaromatic compounds can undergo nitroreductase-mediated bioreduction to generate reactive nitroso and hydroxylamine intermediates, a property that may be exploitable for hypoxia-selective activation or that may contribute to off-target toxicity [3]. The target compound thus presents a distinct electronic and metabolic profile compared to DBeQ, which lacks this functional group.

Electron-withdrawing group Nitroaromatic Bioreductive activation Metabolic stability Quinazoline electronic properties

Steric Bulk of Dual C4 Benzyl Substitution

The target compound features two benzyl groups on the C4 nitrogen (N,N-dibenzyl), creating a tertiary amine with substantial steric bulk (28 heavy atoms total, complexity rating 479 per vendor annotation ). This contrasts with N-benzyl-6-nitroquinazolin-4-amine, which has a single benzyl group at C4 (secondary amine, 21 heavy atoms, MW 280.28), and with DBeQ, which has one benzylamino group at C4 and another at C2 (both secondary amines) [1]. The steric consequences are significant: in DBeQ, the C4-benzylamino NH can still participate in H-bond donation while the C2-benzylamino group contributes to p97 ATPase inhibition (IC₅₀ = 1.5 μM, Ki = 3.2 μM) [1]. The additional benzyl group in the target compound not only eliminates H-bond donor capacity but also increases the molecular footprint at the C4 vector, potentially altering binding pose within any shared target pocket. This steric differentiation is relevant for structure-based design: if a target accommodates the dibenzyl substitution but not the mono-benzyl or anilino substitution, the target compound provides a unique chemotype for probing structure-activity relationships. The 2,4-dibenzylaminoquinazoline (JRF12) scaffold has demonstrated selective apoptosis induction in human breast, colon, and bladder cancer cell lines with sparing of non-tumoral cells [2], suggesting that dibenzylamino-substituted quinazolines can achieve cancer-selective cytotoxicity through mechanisms distinct from kinase inhibition, and the target compound's 6-nitro modification may further tune this selectivity.

Steric hindrance N,N-dibenzyl tertiary amine ATP-competitive inhibition Molecular recognition Scaffold hopping

N,N-Dibenzyl-6-nitro-4-quinazolinamine: Research and Industrial Application Scenarios


Chemical Probe for p97/VCP AAA+ ATPase SAR Studies

DBeQ (IC₅₀ = 1.5 μM, Ki = 3.2 μM against p97 ATPase) established the dibenzylquinazoline scaffold as a validated p97 inhibitor chemotype [1]. N,N-Dibenzyl-6-nitro-4-quinazolinamine extends this scaffold by replacing the C4 secondary benzylamine (HBD = 1) with an N,N-dibenzyl tertiary amine (HBD = 0) and introducing a 6-nitro electron-withdrawing group. These modifications are predicted to alter the binding mode within the p97 D2 ATPase domain, as the C4 substituent directly contacts the ATP-binding pocket. Because DBeQ shows no off-target activity against ~170 kinases at 15 μM [1], the target compound is similarly expected to be kinome-sparing, making it a clean tool compound for dissecting the structural determinants of p97 inhibition versus kinase engagement within the quinazoline chemical space. Researchers investigating p97 allostery, D1-versus-D2 domain selectivity, or p97–cofactor interactions (e.g., p47 complex) can use this compound to probe whether H-bond donation from the ligand is required for p97 engagement.

ABC Transporter Substrate or Inhibitor Screening

Quinazolinamine derivatives have been identified as potent dual inhibitors of breast cancer resistance protein (BCRP/ABCG2) and P-glycoprotein (P-gp/ABCB1), with lead compounds such as cyclopropyl-containing quinazolinamine 22 demonstrating dual inhibitory activity and improved metabolic stability over the reference inhibitor Ko143 [2]. N,N-Dibenzyl-6-nitro-4-quinazolinamine possesses physicochemical features (XLogP3 = 4.8, HBD = 0, HBA = 5) that are consistent with known BCRP/P-gp substrate pharmacophores, which typically favor hydrophobic, acceptor-rich compounds . Its zero HBD count distinguishes it from most clinically used quinazoline drugs (gefitinib, erlotinib, lapatinib all have HBD ≥ 1) and may confer differential recognition by the transporter substrate-binding pockets. This compound can serve as a tool for investigating structure-transport relationships in MDR-reversal studies, particularly for testing whether eliminating H-bond donation enhances or diminishes transporter affinity.

Selective Cytotoxicity Screening in Cancer versus Normal Cells

The symmetrical 2,4-dibenzylaminoquinazoline JRF12 was selected from a panel of quinazoline derivatives as the best candidate for selective apoptosis induction in human breast, colon, and bladder cancer cell lines, with sparing of non-tumoral cells [3]. JRF12 induced caspase-3 activation, nuclear chromatin degradation, and G₂/M cell cycle arrest in a transcription-independent manner [3]. N,N-Dibenzyl-6-nitro-4-quinazolinamine differs from JRF12 by (a) bearing only a single C4-dibenzylamino substituent (no C2 substitution), (b) incorporating a 6-nitro group, and (c) having zero HBD capacity. These structural differences may further enhance cancer-cell selectivity or alter the apoptotic mechanism. The 6-nitro group, in particular, may confer hypoxia-dependent cytotoxicity via nitroreductase-mediated bioreductive activation, a mechanism exploited by hypoxia-activated prodrugs [4]. This compound is therefore a logical next-step candidate for comparative cytotoxicity profiling against the NCI-60 panel or hypoxia-condition cytotoxicity screens.

Synthetic Intermediate for C2 Position Diversification

Unlike DBeQ (which already bears a benzylamino group at C2) and JRF12 (which has dibenzylamino groups at both C2 and C4), the target compound has an unsubstituted C2 position on the quinazoline core [1]. This provides a synthetically addressable handle for further functionalization: the C2 position can undergo nucleophilic aromatic substitution, cross-coupling, or condensation reactions to generate focused libraries of C2,C4-disubstituted-6-nitroquinazolines. For medicinal chemistry groups engaged in scaffold-oriented synthesis, this compound offers a late-stage diversification point that is pre-installed with the distinctive N,N-dibenzyl-6-nitro pharmacophore. The availability of the compound from commercial suppliers as a research-grade intermediate (Catalog No. S4404965, MW 370.4, exact mass 370.14297583 g/mol) facilitates procurement for library synthesis without the need for multi-step de novo construction of the quinazoline core [1].

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